
5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonamide
説明
Molecular Structure Analysis
The InChI code for 5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonamide is 1S/C8H14N2O4S3/c1-2-16(11,12)10-6-5-7-3-4-8(15-7)17(9,13)14/h3-4,10H,2,5-6H2,1H3,(H2,9,13,14) . This code provides a standard way to encode the compound’s molecular structure.It has a storage temperature and shipping temperature that are not specified in the literature .
科学的研究の応用
Synthesis and Derivative Formation
- A study by Graham and Scholz (1991) explored the metalation of N-tert-butylthiophene-2-sulfonamide, which occurs at the thiophene ring. This process enables selective formation of N,5-dilithiothiophenesulfonamide, instrumental in preparing various 5-substituted thiophene-2-sulfonamides (Graham & Scholz, 1991).
Chemical Synthesis and Bioactivity
- Research by Barnish et al. (1981) delved into the anticonvulsant activities of thiophene-2-sulfonamides, highlighting how different substitutions on the thiophene ring influence these properties. Particularly, sulfones with halo substituents showed high activity, suggesting a potential for therapeutic application (Barnish et al., 1981).
- Noreen et al. (2017) reported on the synthesis of thiophene sulfonamide derivatives via Suzuki cross coupling reaction. These compounds exhibited notable urease inhibition, antibacterial, and hemolytic activities, providing insights into their potential therapeutic applications (Noreen et al., 2017).
Physicochemical Studies
- Saeed et al. (2017) investigated the solubilization of thiophene derivatives, providing essential data on the thermodynamic aspects of their interactions in surfactant media. Such studies are crucial for understanding the behavior of these compounds in various environments (Saeed et al., 2017).
Molecular Interaction and Inhibition Studies
- Alım et al. (2020) focused on the inhibition effects of thiophene-based sulfonamides on carbonic anhydrase enzymes. Their study offers insights into the inhibitory mechanisms, which are vital for the development of new therapeutic agents (Alım et al., 2020).
Sensor Development and Environmental Applications
- Sheikh et al. (2016) developed a Co2+ ions sensor using bis-sulfonamides, showcasing the potential of these compounds in environmental monitoring and health care applications (Sheikh et al., 2016).
Catalysis and Green Chemistry
- Shi et al. (2009) introduced an environmentally friendly method for coupling sulfonamides and alcohols, demonstrating the versatility of thiophene sulfonamides in green chemistry applications (Shi et al., 2009).
Antitumor and Antibacterial Applications
- Mohamadi et al. (1992) explored the antitumor properties of sulofenur thiophene analogs, indicating the potential of these compounds in cancer therapy (Mohamadi et al., 1992).
- Hafez et al. (2017) synthesized thieno[3,2-d]pyrimidine derivatives with promising antitumor and antibacterial properties, underscoring the importance of these compounds in developing new therapeutic agents (Hafez et al., 2017).
特性
IUPAC Name |
5-[2-(ethylsulfonylamino)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4S3/c1-2-16(11,12)10-6-5-7-3-4-8(15-7)17(9,13)14/h3-4,10H,2,5-6H2,1H3,(H2,9,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULWJLOZZQTASG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCC1=CC=C(S1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



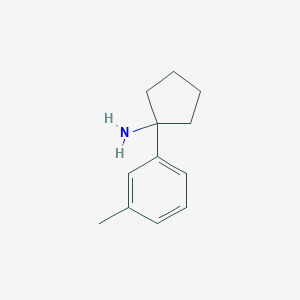
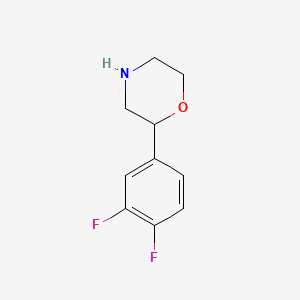
![2-[(Methylamino)methyl]phenol hydrobromide](/img/structure/B1416834.png)

amine hydroiodide](/img/structure/B1416837.png)

![[5-Chloro-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B1416839.png)
![2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B1416843.png)
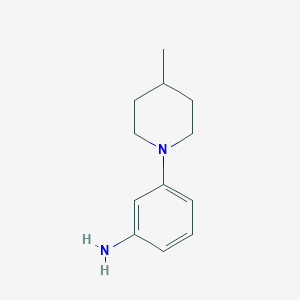
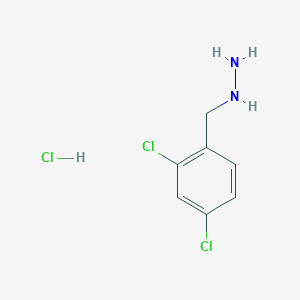
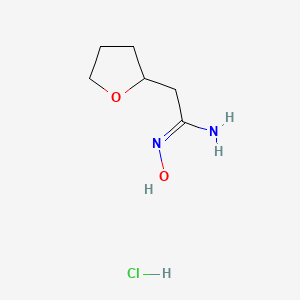
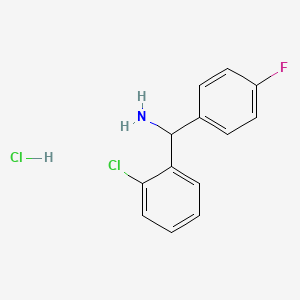

![2-{[(2-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B1416850.png)